molecular formula C29H35N3O7 B12982884 Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12982884
M. Wt: 537.6 g/mol
InChI Key: XRCOHVSDDNLDKL-UHFFFAOYSA-N
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Description

Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine moiety, and the final esterification with benzyl groups. Common reagents used in these reactions include methoxybenzaldehyde, pivaloyl chloride, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the quinazolinone core to a dihydroquinazoline.

    Substitution: Substitution of the benzyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydroquinazoline analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Carboxylates: Compounds with piperidine moieties and carboxylate groups.

    Methoxybenzyl Esters: Compounds with methoxybenzyl ester functionalities.

Uniqueness

Benzyl 4-(((6-methoxy-4-oxo-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H35N3O7

Molecular Weight

537.6 g/mol

IUPAC Name

benzyl 4-[[3-(2,2-dimethylpropanoyloxymethyl)-6-methoxy-4-oxoquinazolin-7-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C29H35N3O7/c1-29(2,3)27(34)39-19-32-18-30-23-15-25(24(36-4)14-22(23)26(32)33)37-16-21-10-12-31(13-11-21)28(35)38-17-20-8-6-5-7-9-20/h5-9,14-15,18,21H,10-13,16-17,19H2,1-4H3

InChI Key

XRCOHVSDDNLDKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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